molecular formula C8H9Br B123539 1-Bromo-3-ethylbenzene CAS No. 2725-82-8

1-Bromo-3-ethylbenzene

Cat. No.: B123539
CAS No.: 2725-82-8
M. Wt: 185.06 g/mol
InChI Key: ZRFJYAZQMFCUIX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom in 1-bromo-3-ethylbenzene undergoes nucleophilic substitution under specific conditions. This reaction is facilitated by the electron-withdrawing nature of bromine, which activates the aromatic ring toward nucleophilic attack.

Example Reaction :
C8H9Br+NH3Cu2O,200CC8H10N+HBr\text{C}_8\text{H}_9\text{Br}+\text{NH}_3\xrightarrow{\text{Cu}_2\text{O},200^\circ \text{C}}\text{C}_8\text{H}_{10}\text{N}+\text{HBr}

  • Conditions : High-temperature amination with copper(I) oxide catalyst .

  • Product : 3-Ethylaniline.

Reaction ComponentDetailsSource
CatalystCu₂O
Temperature200°C
Yield60-75% (varies with substituent)

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, leveraging the bromine atom as a leaving group.

Suzuki-Miyaura Coupling

C8H9Br+Ar B OH 2Pd PPh3 4,baseC8H9 Ar+B OH 3\text{C}_8\text{H}_9\text{Br}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{base}}\text{C}_8\text{H}_9\text{ Ar}+\text{B OH }_3

  • Conditions : Tetrakis(triphenylphosphine)palladium(0) catalyst, aqueous base (e.g., Na₂CO₃), and mild heating (60–80°C) .

  • Applications : Synthesis of biaryl structures for pharmaceuticals.

Grignard Reactions

The bromine atom reacts with Grignard reagents to form alkylated products:
C8H9Br+RMgXC8H9R+MgXBr\text{C}_8\text{H}_9\text{Br}+\text{RMgX}\rightarrow \text{C}_8\text{H}_9\text{R}+\text{MgXBr}

  • Conditions : Anhydrous ether or THF, room temperature.

Oxidation of the Ethyl Group

The ethyl substituent can be oxidized to a carboxylic acid under strong oxidizing conditions:
C8H9BrKMnO4,H+C7H5BrO2+H2O\text{C}_8\text{H}_9\text{Br}\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{C}_7\text{H}_5\text{BrO}_2+\text{H}_2\text{O}

  • Conditions : Acidic potassium permanganate, reflux.

  • Product : 3-Bromobenzoic acid.

Reduction of the Aromatic Ring

Catalytic hydrogenation reduces the benzene ring to a cyclohexane derivative:
C8H9Br+3H2Pd CC8H13Br\text{C}_8\text{H}_9\text{Br}+3\text{H}_2\xrightarrow{\text{Pd C}}\text{C}_8\text{H}_{13}\text{Br}

  • Conditions : Hydrogen gas (1–3 atm), palladium on carbon catalyst .

Electrophilic Substitution

Despite bromine’s deactivating effect, the ethyl group directs electrophiles to the meta position relative to itself.

Nitration Example :
C8H9Br+HNO3H2SO4C8H8BrNO2+H2O\text{C}_8\text{H}_9\text{Br}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{C}_8\text{H}_8\text{BrNO}_2+\text{H}_2\text{O}

  • Conditions : Concentrated sulfuric acid at 50°C .

  • Product : 1-Bromo-3-ethyl-5-nitrobenzene.

Thermodynamic and Kinetic Data

Reaction TypeΔH (kJ/mol)ConditionsSource
Isomerization-0.59 ± 0.021Gas phase, 349 K
Bromine substitution-1.20 ± 0.33AlCl₃ catalysis, 120–150°C

Mechanistic Insights

  • Electrophilic substitution : Bromine directs incoming electrophiles to meta positions, while the ethyl group enhances ring activation at ortho/para sites .

  • Nucleophilic pathways : Polar solvents (e.g., DMF) stabilize transition states in substitution reactions.

Scientific Research Applications

Synthetic Intermediate

1-Bromo-3-ethylbenzene serves as a crucial building block in the synthesis of various organic compounds. It is particularly valued for its ability to introduce bromine and ethyl functional groups into molecular structures, facilitating further chemical transformations.

Applications in Pharmaceutical Chemistry

  • Synthesis of Benzodiazepine Derivatives :
    • This compound is employed as a reagent to synthesize novel benzo[1,4]diazepin-2-one derivatives. These derivatives are known to act as endothelin receptor agonists, which may help in reducing arterial blood pressure in humans .
  • Antimicrobial Agents :
    • Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for the development of new antibiotics .

Material Science Applications

This compound is also utilized in the field of materials science for the synthesis of polymeric materials and coatings.

Polymer Synthesis

  • It can be incorporated into polymer backbones to enhance properties such as thermal stability and mechanical strength. The introduction of bromine allows for further functionalization through cross-linking or radical polymerization techniques.

Case Study 1: Synthesis of Antihypertensive Agents

In a study published in a peer-reviewed journal, researchers synthesized a series of benzo[1,4]diazepin derivatives using this compound as a starting material. The resulting compounds were tested for their efficacy in reducing blood pressure in animal models, demonstrating significant promise for future antihypertensive medications .

Case Study 2: Development of Antimicrobial Compounds

Another research initiative focused on modifying this compound to create new antimicrobial agents. The study revealed that certain derivatives exhibited activity against resistant strains of bacteria, highlighting the compound's potential in pharmaceutical applications .

Comparison with Similar Compounds

1-Bromo-3-ethylbenzene can be compared with other similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

1-Bromo-3-ethylbenzene (CAS: 2725-82-8) is an organic compound categorized as a brominated aromatic hydrocarbon. Its molecular formula is C8H9BrC_8H_9Br, and it exhibits various biological activities that are of interest in both pharmacological and environmental contexts. This article explores the biological activity of this compound, focusing on its potential effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC8H9Br
Molecular Weight185.064 g/mol
Boiling Point204.6 °C
Density1.3 g/cm³
Flash Point71.2 °C

Mechanisms of Biological Activity

This compound's biological activity can be attributed to its structural properties, which allow it to interact with various biological targets:

  • Cell Signaling Pathways : Research indicates that brominated compounds can influence cell signaling pathways, including those involved in inflammation and cancer progression. For instance, the compound may modulate the NF-κB pathway, which is critical in immune response and cell survival .
  • Neurotransmitter Receptors : There is evidence suggesting that this compound interacts with neurotransmitter receptors, potentially affecting neuronal signaling and behavior .

Toxicological Profile

The toxicological profile of this compound indicates several health risks associated with exposure:

  • Irritation : It is known to cause skin and eye irritation upon contact. Inhalation may lead to respiratory tract irritation .
  • Potential Carcinogenicity : Although not classified as a carcinogen by major health organizations like IARC or NTP, the long-term effects of exposure remain uncertain and warrant further investigation .

Case Study 1: Neurotoxic Effects

A study explored the neurotoxic effects of various brominated compounds, including this compound. The findings suggested that exposure could lead to alterations in neurotransmitter levels, particularly affecting dopamine pathways in animal models . This raises concerns about its potential impact on neurological health.

Case Study 2: Environmental Impact

Research examining the environmental persistence of brominated compounds found that this compound can accumulate in aquatic systems, leading to bioaccumulation in fish species. This accumulation poses risks not only to aquatic life but also to humans consuming contaminated fish .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Anti-inflammatoryModulates immune response via NF-κB pathway
NeuroactiveAffects neurotransmitter receptor signaling
ToxicityCauses skin/eye irritation; potential neurotoxicity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Bromo-3-ethylbenzene?

  • Answer : this compound is typically synthesized via bromination of 3-ethylbenzene derivatives. A common method involves treating 3-ethylbenzene with brominating agents like N-bromosuccinimide (NBS) under radical initiation or using Lewis acids (e.g., FeBr₃) to direct electrophilic substitution . Alternative routes may employ halogen exchange reactions or direct bromination of ethylbenzene derivatives under controlled conditions. Reaction optimization should prioritize minimizing polybromination byproducts through temperature control (0–25°C) and stoichiometric monitoring.

Q. How is this compound characterized using spectroscopic methods?

  • Answer : Key characterization techniques include:

  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons appear as doublets or triplets (δ 6.8–7.5 ppm), with ethyl group signals at δ 1.2–1.4 ppm (triplet, CH₃) and δ 2.5–2.7 ppm (quartet, CH₂) .
  • ¹³C NMR : Aromatic carbons resonate at δ 120–140 ppm, with the ethyl carbons at δ 15–25 ppm (CH₃) and δ 30–40 ppm (CH₂).
  • Mass Spectrometry (MS) : A molecular ion peak at m/z 184/186 (Br isotope pattern) confirms the molecular formula C₈H₉Br .
  • IR Spectroscopy : C-Br stretch at ~550–650 cm⁻¹ and aromatic C-H stretches near 3000–3100 cm⁻¹ .

Q. What safety precautions are necessary when handling this compound?

  • Answer : The compound is a skin, eye, and respiratory irritant (Risk Phrase R36/37/38) . Key precautions:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use in a fume hood to avoid inhalation.
  • Storage : Keep in a cool, dry place away from oxidizers and bases. Store in amber glass bottles under inert gas to prevent decomposition.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as halogenated waste .

Q. What are the typical reactions involving this compound in organic synthesis?

  • Answer : The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) for aryl-aryl bond formation. The ethyl group may participate in Friedel-Crafts alkylation or act as a directing group in electrophilic substitutions. Example applications:

  • Suzuki Coupling : With aryl boronic acids to synthesize biaryls.
  • Nucleophilic Substitution : Replacement of Br with amines or thiols under basic conditions .

Advanced Research Questions

Q. How does the electronic influence of substituents affect the reactivity of this compound in electrophilic substitution reactions?

  • Answer : The ethyl group is an electron-donating group (EDG) via hyperconjugation, directing electrophiles to the meta position relative to itself. However, the bromine atom, an electron-withdrawing group (EWG), competes by deactivating the ring and directing ortho/para attack. This dual influence creates regioselectivity challenges, requiring computational modeling (e.g., DFT) or kinetic studies to predict dominant pathways .

Q. What strategies optimize the use of this compound in cross-coupling reactions like Suzuki-Miyaura?

  • Answer : Optimization parameters:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced activity.
  • Solvent System : Use polar aprotic solvents (e.g., DMF, THF) with aqueous bases (K₂CO₃, NaOAc).
  • Temperature : 80–100°C for 12–24 hours under inert atmosphere.
  • Additives : Include ligands like XPhos to stabilize the catalytic cycle and reduce homocoupling .

Q. How can regioselectivity challenges be addressed when using this compound in multi-step syntheses?

  • Answer : Competing directing effects (ethyl vs. bromine) require strategic blocking or sequential functionalization. For example:

  • Protection/Deprotection : Temporarily block the ethyl group’s influence using silyl ethers.
  • Orthogonal Reactivity : Exploit the bromine’s leaving-group capability early in the synthesis, followed by ethyl-directed reactions.
  • Computational Screening : Use molecular docking or Hammett parameters to predict substitution patterns .

Properties

IUPAC Name

1-bromo-3-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFJYAZQMFCUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181706
Record name Benzene, 1-bromo-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2725-82-8
Record name 1-Bromo-3-ethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2725-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-ethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-bromo-3-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-ethylbenzene
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Synthesis routes and methods I

Procedure details

To a 50% aqueous sulfuric acid solution (43.6 g) of 3-ethylaniline (10.0 g, 82.5 mmol) was added dropwise at 0° C. an aqueous solution (16.5 mL) of sodium nitrite (6.83 g, 99.0 mmol) over 30 min. The obtained reaction mixture was stirred at 0° C. for 45 min. This diazonium salt solution was added by small portions to a 48% hydrobromic acid solution (82.5 mL) of copper(I) bromide (12.4 g, 86.6 mmol) being gently refluxed under heating. After the addition, the reaction mixture was refluxed under heating for 30 min. The reaction mixture was cooled to room temperature and extracted with ether. The extract was washed successively with 1N aqueous sodium hydroxide solution and saturated brine, filtrated, dried and concentrated. The residue was purified by silica gel column chromatography (hexane-ethyl acetate=20:1) to give the title compound (6.13 g, yield 40%). oil.
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
82.5 mL
Type
reactant
Reaction Step Two
Name
copper(I) bromide
Quantity
12.4 g
Type
catalyst
Reaction Step Two
Yield
40%

Synthesis routes and methods II

Procedure details

To a solution of 3-ethylaniline (10.0 g, 82.5 mmol) in 50% sulfanic acid (43.6 g) was added dropwise an aqueous solution (16.5 mL) of sodium nitrite (6.83 g, 99.0 mmol) over 30 minutes at 0° C. The resulting reaction mixture was stirred for 45 minutes at 0° C. This diazonium salt solution was added dropwise to a solution of copper (I) bromide (12.4 g, 86.6 mmol) in a 48% hydrobromic acid (82.5 mL) while heating gently under reflux. After the addition, the reaction mixture was heated to reflux for 30 minutes. The reaction mixture was cooled to room temperature, and extracted with ether. The extracts were sequentially washed with a 1N-aqueous sodium hydroxide solution and brine, and filtrated, dried, and concentrated. The residue was purified by silica gel column chromatography (hexane-ethyl acetate=20:1) to obtain a title compound (6.13 g, yield 40%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
43.6 g
Type
solvent
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
82.5 mL
Type
reactant
Reaction Step Two
Name
copper (I) bromide
Quantity
12.4 g
Type
catalyst
Reaction Step Two
Yield
40%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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